1,4-Anthraquinone

Overview

Description

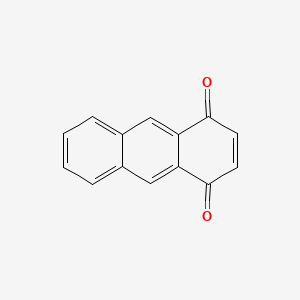

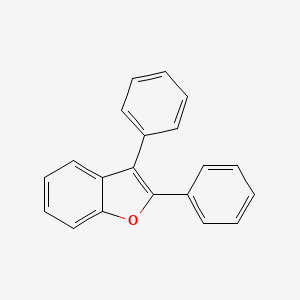

Anthracene-1,4-dione, also known as 1,4-anthraquinone, is an organic compound with the molecular formula C14H8O2. It is a derivative of anthracene, consisting of three fused benzene rings with two ketone groups at the 1 and 4 positions. This compound is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol, chloroform, and carbon disulfide . Anthracene-1,4-dione is widely used in the production of dyes, pigments, and as an intermediate in organic synthesis.

Scientific Research Applications

Anthracene-1,4-dione has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Medicine: Investigated for its potential use in anticancer drugs, such as mitoxantrone and ametantrone.

Industry: Utilized in the production of dyes, pigments, and as a precursor for various chemical compounds.

Mechanism of Action

The mechanism of action of anthracene-1,4-dione involves its ability to intercalate into DNA, causing crosslinks and strand breaks. This property makes it a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA . Additionally, it can interfere with RNA synthesis, further contributing to its cytotoxic effects .

Similar Compounds:

Anthraquinone: Similar structure but with ketone groups at the 9 and 10 positions.

Phenanthrenequinone: Another polycyclic aromatic compound with ketone groups.

Naphthoquinone: A simpler structure with two fused benzene rings and ketone groups.

Uniqueness: Anthracene-1,4-dione is unique due to its specific positioning of ketone groups, which imparts distinct chemical and photophysical properties. Its ability to intercalate into DNA and inhibit topoisomerase II sets it apart from other similar compounds, making it valuable in medicinal chemistry .

Safety and Hazards

Future Directions

Research endeavors towards new anthraquinone-based compounds, including 1,4-Anthraquinone, are increasing rapidly in recent years. They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents . The genome sequence of Senna tora, a plant rich in anthraquinones, has been revealed to identify the genes responsible for plant anthraquinone biosynthesis .

Biochemical Analysis

Biochemical Properties

1,4-Anthraquinone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to act as a redox catalyst, facilitating electron transfer reactions. One of the key enzymes that this compound interacts with is topoisomerase, which is involved in DNA replication and repair. The compound inhibits the activity of topoisomerase by intercalating into the DNA double helix, thereby preventing the enzyme from functioning properly . Additionally, this compound has been shown to interact with kinases and matrix metalloproteinases, further influencing cellular processes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Moreover, the compound has been reported to affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, this compound binds to the active site of topoisomerase, inhibiting its catalytic activity and preventing DNA replication . Additionally, the compound can act as an electron acceptor in redox reactions, facilitating the transfer of electrons and influencing cellular redox balance . These interactions collectively contribute to the compound’s biochemical and therapeutic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to the formation of various degradation products . These degradation products may have different biochemical properties and can influence cellular processes differently. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anticancer activity and anti-inflammatory properties . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while higher doses lead to toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction, acetylation, and esterification . These metabolic processes are facilitated by intestinal flora and liver metabolic enzymes. The compound’s metabolism can influence its pharmacological and toxicological effects, as different metabolites may have varying biological activities. For instance, glycuronidation and sulfation are dominant pathways that enhance the compound’s solubility and facilitate its excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is primarily absorbed in the intestines and distributed to blood flow-rich tissues and organs, such as the liver, kidneys, and lungs . Transporters and binding proteins play a role in facilitating the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and cytoplasm . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its biochemical effects. For example, the compound’s localization in the nucleus allows it to interact with DNA and influence gene expression, while its presence in mitochondria can affect cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthracene-1,4-dione can be synthesized through various methods. One common method involves the oxidation of anthracene using oxidizing agents such as chromic acid or potassium dichromate in the presence of sulfuric acid. Another method involves the bromination of anthracene followed by hydrolysis to yield anthracene-1,4-dione .

Industrial Production Methods: In industrial settings, anthracene-1,4-dione is typically produced by the oxidation of anthracene using air or oxygen in the presence of a catalyst such as vanadium pentoxide. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Anthracene-1,4-dione undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form anthraquinone derivatives.

Reduction: Reduction of anthracene-1,4-dione can yield anthracene-1,4-diol.

Substitution: It can undergo substitution reactions, such as bromination and nitration.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium dichromate, sulfuric acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Bromine, nitric acid.

Major Products Formed:

Oxidation: Anthraquinone derivatives.

Reduction: Anthracene-1,4-diol.

Substitution: Brominated or nitrated anthracene derivatives.

Properties

IUPAC Name |

anthracene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O2/c15-13-5-6-14(16)12-8-10-4-2-1-3-9(10)7-11(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOTZYUVGZKSHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=O)C=CC(=O)C3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212899 | |

| Record name | 1,4-Anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-12-1 | |

| Record name | 1,4-Anthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,4-anthraquinone?

A1: this compound has the molecular formula C14H8O2 and a molecular weight of 208.21 g/mol.

Q2: How can this compound be spectroscopically characterized?

A2: this compound can be characterized using various spectroscopic techniques:

- NMR Spectroscopy (1H NMR and 13C NMR): Provides information about the hydrogen and carbon environments within the molecule, confirming its structure. []

- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule, such as the carbonyl groups in this compound. [, , ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , , , ]

- UV-Vis Spectroscopy: Analyzes the absorption and emission of light in the ultraviolet-visible region, providing insights into electronic transitions and potential applications in photochemistry. [, , , , ]

Q3: What is the mechanism of action of this compound as an anticancer agent?

A: this compound exhibits anticancer activity in the nanomolar range in vitro against L1210 leukemic cells, comparable to daunorubicin. [] It inhibits nucleoside transport, DNA, RNA, and protein synthesis, and induces DNA fragmentation, ultimately leading to apoptosis. []

Q4: Are there any known structure-activity relationships for the biological activity of this compound derivatives?

A: Studies on substituted anthraquinones, particularly in the context of E20M inhibition, suggest a relationship between the structure and effectiveness of the compound. For instance, the presence and position of methoxy and hydroxy groups significantly influence the inhibitory potency on E20M activity. [] Further research is needed to fully elucidate specific SAR trends.

Q5: What type of reactions is this compound known to undergo?

A5: this compound participates in various reactions, including:

- Diels-Alder Reactions: It can act as a dienophile, reacting with dienes to form cycloadducts. This property is useful in synthesizing anthracycline analogs and other polycyclic compounds. [, , , , , , , ]

- Reduction Reactions: this compound can be reduced to form anthrone or anthracene derivatives. This redox behavior makes it relevant in electrochemical applications. [, , , , ]

Q6: How does the redox behavior of this compound contribute to its potential applications?

A: The ability of this compound to undergo reversible reduction makes it suitable for applications in redox flow batteries and electrochemical sensors. [, ] Its redox potential can be fine-tuned by introducing various substituents on the aromatic ring, allowing for tailored electrochemical properties. []

Q7: Can this compound act as a ligand in metal complexes?

A: While less common than its 9,10-anthraquinone isomer, research shows that this compound can act as a bridging ligand in dinuclear metal complexes. This coordination influences the redox behavior of both the metal center and the quinone moiety, leading to interesting electronic properties and potential applications in catalysis. []

Q8: Does this compound have any applications in material science?

A: this compound and its derivatives are explored for their potential in developing organic electrode materials for batteries. [, ] Polyanthraquinone, a polymer incorporating this compound units, has shown promising results as a cathode material for lithium-ion batteries, exhibiting high capacity, cycling stability, and rate capability. []

Q9: How does the crystal structure of this compound influence its properties?

A: this compound exhibits polymorphism, meaning it can exist in different crystal structures. [] These polymorphic forms may differ in their physical properties, such as melting point, solubility, and optical properties. Understanding the factors affecting crystal growth and polymorphism is crucial for optimizing material properties for specific applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-amino-N'-[(4S)-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-methylpiperidin-1-yl)-5-oxopentyl]methanimidamide](/img/structure/B1204710.png)

![2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile](/img/structure/B1204711.png)

![6,8-Dihydroxy-3-[(4-hydroxy-6-methyloxan-2-yl)methyl]-3,4-dihydroisochromen-1-one](/img/structure/B1204717.png)

![4-amino-N-[1-[(5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1204721.png)

![4-[4-[4-[5-[5-amino-3-(2-aminopropanoylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-methylideneoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-(4-aminobutylamino)propyl]benzamide](/img/structure/B1204730.png)